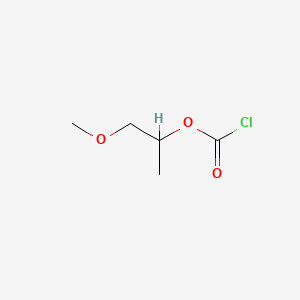

1-Methyl-2-methoxyethyl chloroformate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxypropan-2-yl carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-4(3-8-2)9-5(6)7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNJVBZJWSGGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Chloroformate Chemistry in Organic Synthesis

Historical Context and Evolution of Chloroformate Reagents

The chemistry of chloroformates is intrinsically linked to the discovery and use of phosgene (B1210022) (COCl₂). Phosgene itself was first synthesized in 1812 by John Davy. kobe-u.ac.jp The subsequent reaction of phosgene with alcohols provided a direct route to chloroformate esters. google.com Early applications of these reagents were foundational in the development of synthetic organic chemistry.

Initially, the use of highly toxic phosgene gas was a significant drawback. kobe-u.ac.jp The evolution of this field has seen the development of safer phosgene surrogates, such as diphosgene (a liquid) and triphosgene (B27547) (a solid), which can be handled more safely and generate phosgene in situ. kobe-u.ac.jp More recently, innovative methods for the synthesis of chloroformates that avoid phosgene altogether have been developed, such as photo-on-demand synthesis using chloroform (B151607) as both a solvent and reagent. organic-chemistry.org

Structural Classification and Reactivity Patterns of Chloroformate Esters

Chloroformate esters are structurally classified based on the nature of the "R" group attached to the oxygen atom. This group can be alkyl (e.g., methyl, ethyl), aryl (e.g., phenyl), or more complex moieties. nih.govwikimedia.org

The general structure is as follows:

General Chemical Structure of Chloroformate Esters.

The reactivity of chloroformates is similar to that of acyl chlorides and is dominated by the electrophilic carbonyl carbon. They readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles. wikipedia.org

Common Reactivity Patterns:

Reaction with Amines: Chloroformates react with primary or secondary amines to form stable carbamates. This reaction is fundamental to the use of chloroformates as protecting groups for amines. wikipedia.org

Reaction with Alcohols: In the presence of a base, chloroformates react with alcohols to yield carbonate esters. wikipedia.org

Reaction with Carboxylic Acids: The reaction with carboxylic acids produces mixed anhydrides. wikipedia.org

Significance of Chloroformates in Contemporary Organic Synthesis Strategies

Chloroformates are indispensable tools in modern organic synthesis, primarily due to their role in the introduction of protecting groups for amines, alcohols, and other functional groups. georganics.skwillingdoncollege.ac.in Protecting groups are essential for achieving chemoselectivity in complex, multi-step syntheses. wikipedia.org

Key Applications:

Protecting Groups: Reagents like Benzyl chloroformate (Cbz-Cl) and 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are cornerstones of peptide synthesis, used to protect the amino group of amino acids during peptide chain elongation. wikipedia.orgwikidot.com

Derivatization Agents: In analytical chemistry, chloroformates are used to derivatize polar molecules like amino acids, carboxylic acids, and phenols. This process converts them into less polar and more volatile derivatives, making them suitable for analysis by gas chromatography/mass spectrometry (GC/MS). wikipedia.org

Synthesis of Intermediates: Chloroformates are key intermediates in the production of pharmaceuticals, pesticides, and polymers. taylorandfrancis.com For instance, they are used to synthesize carbamates, some of which have herbicidal or insecticidal properties.

The table below summarizes some common chloroformate reagents and their primary applications in organic synthesis.

| Chloroformate Reagent | Structure | Primary Application |

| Methyl chloroformate | CH₃OC(O)Cl | Introduction of the methoxycarbonyl group. wikipedia.org |

| Ethyl chloroformate | CH₃CH₂OC(O)Cl | Formation of carbamates and carboxylic anhydrides. wikipedia.org |

| Benzyl chloroformate (Cbz-Cl) | C₆H₅CH₂OC(O)Cl | Introduction of the Cbz protecting group in peptide synthesis. wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | C₁₅H₁₁O₂Cl | Introduction of the Fmoc protecting group in solid-phase peptide synthesis. georganics.sk |

Synthetic Methodologies for 1 Methyl 2 Methoxyethyl Chloroformate

Phosgene-Based Synthetic Routes

The reaction of an alcohol with phosgene (B1210022), known as phosgenation, is a conventional and widely used method for the industrial production of chloroformates. wikipedia.orgchemindigest.com This approach is valued for its efficiency and the high reactivity of phosgene.

Direct Phosgenation of Alcohols

The most direct route to synthesizing 1-Methyl-2-methoxyethyl chloroformate involves the reaction of 1-methoxy-2-propanol with phosgene (COCl₂). wikipedia.orgprepchem.com In this reaction, the hydroxyl group of the alcohol attacks the carbonyl carbon of phosgene, leading to the formation of the desired chloroformate and hydrogen chloride (HCl) as a gaseous byproduct.

Reaction Scheme: CH₃OCH₂CH(CH₃)OH + COCl₂ → CH₃OCH₂CH(CH₃)OCOCl + HCl

This reaction is highly exothermic, and careful temperature control is necessary to minimize the formation of byproducts. chemindigest.comgoogle.comquickcompany.in The process is typically carried out at low temperatures, often around 0°C, to achieve higher purity of the final product. prepchem.comgoogle.com

Stoichiometric Considerations and Byproduct Management

Proper management of stoichiometry and byproducts is critical for achieving high yields and purity in the synthesis of chloroformates. A key consideration is the formation of the corresponding carbonate ester as the main byproduct. prepchem.comquickcompany.in This occurs when the newly formed this compound reacts with a second molecule of 1-methoxy-2-propanol.

To suppress this side reaction, a molar excess of phosgene is generally used. wikipedia.orgquickcompany.ingoogle.com This ensures that the alcohol is consumed in the primary reaction to form the chloroformate, leaving little to react further.

The primary byproduct of the reaction is hydrogen chloride gas. wikipedia.orggoogle.com In laboratory-scale syntheses, a base such as pyridine can be added to the reaction mixture to neutralize the HCl as it is formed. wikipedia.org In industrial processes, the HCl is typically removed from the product stream and may be purified for other uses. chemindigest.com Following the reaction, any unreacted excess phosgene must also be carefully removed from the final product. google.com

Phosgene-Free and Alternative Carbonylation Approaches

Due to the extreme toxicity of phosgene gas, significant research has been directed towards developing safer synthetic alternatives that either avoid its use or generate it in situ in controlled amounts. kobe-u.ac.jpnih.gov

Utilization of Triphosgene (B27547) and Diphosgene Analogues

Safer, manageable alternatives to gaseous phosgene include its solid and liquid oligomers, triphosgene and diphosgene, respectively. kobe-u.ac.jpwikipedia.org Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable crystalline solid, while diphosgene, or trichloromethyl chloroformate, is a liquid at room temperature, making them easier and safer to handle and transport than phosgene gas. kobe-u.ac.jpnih.govwikipedia.orgmdma.ch

These reagents function as phosgene surrogates by decomposing to release three (for triphosgene) or two (for diphosgene) equivalents of phosgene in situ. nih.gov The decomposition is typically initiated by a catalyst, such as a tertiary amine, or by nucleophiles like chloride ions. nih.govmdma.chnih.gov Once generated, the phosgene reacts with 1-methoxy-2-propanol in the reaction vessel to produce this compound. nih.gov

| Property | Phosgene | Diphosgene | Triphosgene |

|---|---|---|---|

| Formula | COCl₂ | ClCO₂CCl₃ | C₃Cl₆O₃ |

| Molar Mass | 98.92 g/mol | 197.82 g/mol | 296.75 g/mol |

| Physical State | Gas | Liquid | Solid |

| Boiling Point | 8 °C | 128 °C | 203-206 °C (decomposes) |

| Melting Point | -118 °C | -57 °C | 78-82 °C |

| Phosgene Equiv. | 1 | 2 | 3 |

Continuous Flow Reactor Applications for Chloroformate Synthesis

The application of continuous flow technology represents a significant advancement in the safe synthesis of chloroformates. google.comepo.org Flow reactors minimize the risk associated with highly reactive and toxic chemicals by ensuring that only small quantities are present in the reactor at any moment. chemistryviews.org

In a typical continuous flow process for synthesizing this compound, separate streams of 1-methoxy-2-propanol and a phosgenating agent (such as a solution of triphosgene or phosgene itself) are continuously pumped into a mixing unit and then into a reactor coil. google.comepo.org The small dimensions of the reactor, often a microreactor, allow for superior heat transfer and precise temperature control, which is crucial for the exothermic phosgenation reaction. quickcompany.in This high level of control leads to improved reaction efficiency, higher yields, enhanced product purity, and significantly shorter reaction times compared to traditional batch processes. google.com

Photo-Initiated Synthesis from Halogenated Methane Precursors

An innovative and safer approach, termed "photo-on-demand" synthesis, utilizes chloroform (B151607) (CHCl₃) as a precursor for the in situ generation of phosgene. kobe-u.ac.jporganic-chemistry.orgacs.org This method avoids the storage and handling of phosgene or its oligomers. organic-chemistry.org

The process involves the photo-oxidation of chloroform in the presence of an alcohol, such as 1-methoxy-2-propanol. kobe-u.ac.jpchemistryviews.org By bubbling oxygen through a solution of the alcohol in chloroform and exposing the mixture to ultraviolet (UV) or, with an initiator, visible light, phosgene is generated directly in the reaction medium. kobe-u.ac.jpchemistryviews.orgbohrium.com The chloroform can function as both the phosgene precursor and the solvent. organic-chemistry.org The in situ generated phosgene immediately reacts with the 1-methoxy-2-propanol to yield this compound. kobe-u.ac.jpresearchgate.net This technique offers a practical and safer method for conducting phosgenation reactions on both laboratory and industrial scales. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and economically viable manufacturing processes. organic-synthesis.comjournalijdr.com Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edumsu.edu Key principles that directly impact the synthesis of this compound include the selection of safer solvents, maximization of atom economy, and minimization of waste. nih.govresearchgate.net

Solvents play a critical role in chemical synthesis, influencing reaction rates and product purity, but they are also a major source of industrial waste. researchgate.netmit.edu The principles of green chemistry advocate for minimizing the use of auxiliary substances like solvents or replacing them with more environmentally benign alternatives. nih.govnih.gov Traditional solvents such as chlorinated hydrocarbons (e.g., chloroform, dichloromethane) and dipolar aprotic solvents (e.g., DMF, DMAc) are now recognized as problematic due to their toxicity and environmental persistence. whiterose.ac.uk

Optimization for a greener synthesis of this compound involves selecting solvents that have a lower environmental impact, are less hazardous to human health, and are ideally derived from renewable resources. core.ac.uk Solvent selection guides developed by pharmaceutical and chemical companies often rank solvents based on their environmental, health, and safety (EHS) profiles. For instance, ethers like 2-Methyltetrahydrofuran (2-MeTHF) are considered preferable substitutes for more hazardous options like diethyl ether or THF. whiterose.ac.uk The choice of solvent can significantly improve the sustainability of a chemical process. nih.gov

Below is an interactive data table comparing various organic solvents and their classification under green chemistry principles.

| Solvent | Classification | Key EHS Concerns |

|---|---|---|

| Benzene | Hazardous | Carcinogen, Volatile Organic Compound (VOC) |

| Chloroform | Hazardous | Likely carcinogenic, ozone-depleting potential. whiterose.ac.uk |

| Dichloromethane (DCM) | Problematic | Likely carcinogenic, high volatility. whiterose.ac.uk |

| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point makes removal difficult. whiterose.ac.uk |

| Toluene | Problematic | Suspected of damaging unborn children and causing organ damage. whiterose.ac.uk |

| Ethyl acetate | Recommended | Lower toxicity, readily biodegradable. organic-synthesis.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable sources, lower toxicity than THF. whiterose.ac.uk |

| Water | Recommended | Non-toxic, non-flammable, environmentally benign. researchgate.net |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comjk-sci.com Developed by Barry Trost, this concept is fundamental to designing syntheses that minimize waste at the molecular level. epa.gov The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. msu.edunih.gov

The synthesis of this compound is typically achieved by reacting the corresponding alcohol, 1-methoxy-2-propanol, with phosgene. This reaction is an example of a process with high atom economy, as ideally, the only byproduct is hydrogen chloride (HCl), which can potentially be captured and utilized elsewhere.

Reaction: CH₃OCH₂CH(OH)CH₃ + COCl₂ → CH₃OCH₂CH(CH₃)OCOCl + HCl

Strategies to minimize waste extend beyond atom economy to include the reduction of stoichiometric reagents in favor of catalytic ones, avoiding unnecessary derivatization steps (like using protecting groups), and designing processes that reduce energy consumption. mit.eduresearchgate.net For instance, using catalysts allows a single reaction to be carried out many times, which is preferable to stoichiometric reagents that are used in excess and carry out a reaction only once. organic-synthesis.com

The following interactive table provides a theoretical calculation of atom economy for the primary synthesis route of this compound.

Atom Economy Calculation for this compound Synthesis

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 1-Methoxy-2-propanol | C₄H₁₀O₂ | 90.12 | Reactant |

| Phosgene | COCl₂ | 98.92 | Reactant |

| This compound | C₅H₉ClO₃ | 152.58 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

Purification Methodologies for Chloroformate Compounds

The purification of chloroformates, including this compound, presents challenges due to their reactivity, particularly their sensitivity to moisture and heat. researchgate.net Hydrolysis can readily occur, converting the chloroformate back to the corresponding alcohol, HCl, and carbon dioxide. wikipedia.org Therefore, purification methods must be chosen carefully to avoid degradation of the product.

Common purification methodologies for reactive compounds like chloroformates include high-vacuum distillation, crystallization, and column chromatography. researchgate.net Vacuum distillation is often employed as it allows the compound to boil at a lower temperature, thus minimizing thermal degradation. researchgate.net For compounds that are sensitive to temperatures even under vacuum, low-temperature evaporation using a rotary evaporator or a cold finger apparatus can be an alternative. researchgate.net

In some industrial processes, non-distillation methods have been developed. One such method involves heating a crude chloroformate mixture in the presence of a nucleophilic catalyst. google.comgoogle.com This process selectively decomposes certain impurities into volatile gaseous products that can be removed simultaneously, yielding a purer chloroformate product without the need for distillation. wipo.int When using chromatography, it is crucial to use anhydrous solvents and a dry environment to prevent hydrolysis on the column. researchgate.net

The following table compares different purification techniques applicable to chloroformate compounds.

Comparison of Purification Methodologies for Chloroformates

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Effective for separating compounds with different volatilities; lower temperature reduces thermal degradation. researchgate.net | May not be suitable for extremely heat-sensitive compounds; requires specialized equipment. |

| Crystallization | Separation of a pure solid from a solution by inducing precipitation. | Can yield very high purity; effective for solid chloroformates or derivatives. researchgate.net | Requires a suitable solvent system; product can be lost in the mother liquor. |

| Flash Chromatography | Separation based on differential partitioning between a stationary and mobile phase under pressure. | Fast and effective for a wide range of compounds; can be performed at room temperature. | Requires use of anhydrous solvents and inert atmosphere to prevent hydrolysis; can be less scalable for large industrial quantities. researchgate.net |

| Catalytic Decomposition of Impurities | Heating with a nucleophilic catalyst to selectively decompose impurities into volatile gases. google.comgoogle.com | Avoids distillation entirely, potentially saving energy and preventing thermal degradation of the main product. wipo.int | Requires a suitable catalyst; may not remove all types of impurities. |

Reactivity and Mechanistic Investigations of 1 Methyl 2 Methoxyethyl Chloroformate

Nucleophilic Acyl Substitution Reactions

As an acyl chloride derivative, 1-methyl-2-methoxyethyl chloroformate is a reactive electrophile. The carbonyl carbon is electron-deficient due to the inductive effects of the adjacent oxygen and chlorine atoms, making it susceptible to attack by a wide range of nucleophiles. These reactions proceed via a nucleophilic acyl substitution mechanism, typically a stepwise addition-elimination pathway involving a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com

The reaction of chloroformate esters with primary or secondary amines is a fundamental and widely used method for the synthesis of carbamates. wikipedia.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride ion from the tetrahedral intermediate to yield the corresponding N-(1-methyl-2-methoxyethyl) carbamate (B1207046). Typically, these reactions are conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

The general reaction is as follows: ROC(O)Cl + H₂NR' → ROC(O)NHR' + HCl wikipedia.org

While specific examples for this compound are not prevalent in the literature, the reaction is expected to be efficient. The table below illustrates typical conditions and yields for carbamate formation using analogous chloroformates.

| Chloroformate | Amine | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl Chloroformate | Methylamine (aq) | NaOH / Ether | Ethyl N-methylcarbamate | 88-90 |

| p-Nitrophenyl Chloroformate | Various Amines | Base | p-Nitrophenyl Carbamates | High |

| Benzyl Chloroformate | Amino Acids | Base / Water or Organic Solvent | Cbz-protected Amino Acids | Variable |

This compound readily reacts with alcohols to form unsymmetrical carbonate esters. wikipedia.org The mechanism is analogous to the reaction with amines, where the alcohol acts as the nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced. wikipedia.org

The general reaction is: ROC(O)Cl + R'OH → ROC(O)OR' + HCl wikipedia.org

This reaction provides a straightforward route to mixed carbonate esters, where one alkyl group is the 1-methyl-2-methoxyethyl moiety and the other is derived from the reacting alcohol.

| Chloroformate | Alcohol | Conditions | Product |

|---|---|---|---|

| Generic Alkyl Chloroformate | Generic Alcohol | Pyridine, 0-5°C | Mixed Carbonate Ester |

| 2-Adamantyl Chloroformate | Ethanol | Solvolysis | Ethyl 2-adamantyl carbonate |

In the presence of a suitable base, this compound can react with carboxylic acids to form mixed carbonic-carboxylic anhydrides. wikipedia.org These mixed anhydrides are highly activated acylating agents, often generated in situ for use in subsequent reactions, such as amide bond formation in peptide synthesis. The carboxylate anion attacks the chloroformate, leading to the formation of the mixed anhydride (B1165640) and elimination of chloride. mdpi.com

The general reaction proceeds as follows: ROC(O)Cl + R'COOH → ROC(O)OC(O)R' + HCl wikipedia.org

The choice of base (e.g., triethylamine, N-methylmorpholine) and reaction temperature (typically low) is crucial to prevent side reactions, such as the disproportionation of the mixed anhydride into two symmetrical anhydrides. mdpi.com

The "1-methyl" group in this compound creates a chiral center at the C1 position of the ethyl group. For the standard nucleophilic acyl substitution reactions discussed above (reactions 3.1.1-3.1.3), the nucleophilic attack occurs at the sp²-hybridized carbonyl carbon. This reaction center is remote from the chiral center, and the mechanism does not involve bond breaking or formation at the stereocenter. Therefore, these reactions are expected to proceed with full retention of configuration at the 1-methyl-2-methoxyethyl group.

However, competing side reactions could potentially affect the stereocenter. For instance, under certain solvolytic conditions or upon heating, chloroformates can undergo decomposition or substitution at the alpha-carbon. wikipedia.org Decomposition to an alkyl chloride, for example, has been proposed to proceed via a substitution nucleophilic internal (SNi) mechanism, which generally results in retention of configuration. wikipedia.org Solvolysis reactions of secondary chloroformates can also proceed via an associative Sₙ2 mechanism, which would involve inversion of configuration at the chiral carbon. koreascience.kr Specific stereochemical studies on this compound would be required to determine the outcome under various conditions.

Hydrolytic Pathways and Solvolysis Mechanisms

The reaction of a substrate in a solvent where the solvent also acts as the nucleophile is termed solvolysis; when the solvent is water, it is called hydrolysis. libretexts.org Chloroformate esters are susceptible to solvolysis, and the mechanism of this reaction is highly dependent on the structure of the alkyl group (R in ROCOCl) and the properties of the solvent. nih.gov Two primary competing mechanisms are the bimolecular addition-elimination pathway and a unimolecular ionization pathway. mdpi.comnih.gov

For secondary alkyl chloroformates like this compound, the reaction mechanism is often borderline and highly sensitive to solvent conditions. In nucleophilic solvents, a bimolecular associative Sₙ2-like or addition-elimination mechanism is favored. In highly ionizing, non-nucleophilic solvents (like aqueous fluoroalcohols), a unimolecular Sₙ1-like ionization pathway may dominate. mdpi.comnih.govnih.gov

Kinetic studies of chloroformate solvolysis are often analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lNᴛ + mYᴄₗ

where k is the rate constant in a given solvent, k₀ is the rate in the reference solvent (80% ethanol), l is the sensitivity to solvent nucleophilicity (Nᴛ), and m is the sensitivity to solvent ionizing power (Yᴄₗ). koreascience.kr The ratio of l/m provides insight into the mechanism. A high l value and a large l/m ratio (>2) suggest an associative Sₙ2 or addition-elimination mechanism, while a high m value and low l value suggest an Sₙ1 ionization mechanism. koreascience.kr

While kinetic data for this compound is not available, data from analogous secondary chloroformates illustrate these principles. For example, the solvolysis of the sterically hindered secondary chloroformate, (1S)-(+)-menthyl chloroformate, was shown to proceed via an associative Sₙ2 mechanism, with l = 2.46 and m = 0.91 (l/m = 2.7). koreascience.kr In contrast, isopropyl chloroformate shows more borderline behavior, with evidence for both addition-elimination and ionization pathways depending on the solvent. mdpi.comnih.gov For this compound, a similar borderline character would be anticipated, with the exact kinetic parameters and thermodynamic data (e.g., enthalpy and entropy of activation) being highly dependent on the specific solvent system.

| Chloroformate | Mechanism Type | l (Sensitivity to Nᴛ) | m (Sensitivity to Yᴄₗ) | Reference |

|---|---|---|---|---|

| Phenyl Chloroformate | Addition-Elimination | 1.66 - 1.68 | 0.46 - 0.57 | mdpi.commdpi.compsu.edu |

| Isopropyl Chloroformate | Borderline (Add-Elim) | 1.35 | 0.40 | mdpi.com |

| (1S)-(+)-Menthyl Chloroformate | Associative Sₙ2 | 2.46 | 0.91 | koreascience.kr |

| 2-Adamantyl Chloroformate | Ionization (Sₙ1) | ~0.03 | 0.48 | nih.govmdpi.com |

Bimolecular (SN2) versus Unimolecular (SN1) Mechanistic Regimes

The reactivity of chloroformates, including this compound, in nucleophilic substitution reactions is characterized by a competition between bimolecular (SN2) and unimolecular (SN1) pathways. libretexts.orgpressbooks.pubreddit.com The operative mechanism is highly dependent on the structure of the chloroformate, the nucleophile, and the reaction conditions. libretexts.orgmasterorganicchemistry.com

In the bimolecular (SN2) mechanism , the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbonyl carbon as the chloride leaving group departs. reddit.commasterorganicchemistry.com This pathway is characterized by a rate law that is second order, depending on the concentration of both the chloroformate and the nucleophile. libretexts.orgpressbooks.pub For chloroformates, this can proceed through an associative addition-elimination mechanism at the carbonyl carbon.

Conversely, the unimolecular (SN1) mechanism involves a multi-step process. reddit.commasterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the chloride leaving group to form a carbocation intermediate. reddit.com This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.orgpressbooks.pub The rate of an SN1 reaction is first order, depending only on the concentration of the substrate. libretexts.orgpressbooks.pub This pathway is favored for substrates that can form stable carbocations, such as tertiary and some secondary alkyl chloroformates. libretexts.orgmasterorganicchemistry.com

For a secondary chloroformate like this compound, the reaction mechanism is not always straightforward. Secondary substrates are at the borderline between SN1 and SN2 pathways and can often proceed through competing mechanisms. libretexts.org The stability of the potential secondary carbocation and the steric hindrance around the reaction center are key factors. Studies on other secondary chloroformates, such as isopropyl chloroformate, have shown evidence for such dual mechanistic pathways. researchgate.net

| Characteristic | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two or more steps, carbocation intermediate | One step, concerted |

| Substrate Structure | Favored by tertiary (3°) > secondary (2°) | Favored by methyl > primary (1°) > secondary (2°) |

| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile |

| Stereochemistry | Racemization | Inversion of configuration |

Intramolecular Rearrangements and Decomposition Pathways

Chloroformates are reactive compounds that can undergo various decomposition reactions, particularly when subjected to heat or nucleophilic attack by substances like water. wikipedia.orgnih.gov

Hydrolysis: A common decomposition pathway for this compound is hydrolysis. In the presence of water, it will break down to form 1-methoxy-2-propanol, hydrochloric acid, and carbon dioxide. wikipedia.orgnih.gov This reaction can be vigorous, especially with lower alkyl chloroformates. nih.gov

Thermal Decomposition: When heated, chloroformates can decompose to produce highly toxic gases. nih.gov The thermal stability of chloroformates generally decreases from aryl to primary alkyl to secondary alkyl derivatives. nih.gov The decomposition can liberate hydrogen chloride and potentially phosgene (B1210022). wikipedia.orgnih.gov

Decarboxylation: For secondary chloroformates like this compound, a significant decomposition pathway, often competing with solvolysis, involves the loss of carbon dioxide to form an alkyl chloride. This pathway is analogous to the decomposition of 2-adamantyl chloroformate, which yields 2-adamantyl chloride. researchgate.net This process is favored in reactions that proceed through an SN1-like mechanism, where the intermediate carbocation can be readily attacked by the chloride ion.

Catalytic Activation Mechanisms

Lewis Base Catalysis in Alcohol Activation and Halogenation

Lewis bases can serve as effective catalysts to activate chloroformates for subsequent nucleophilic substitution reactions, particularly in the conversion of alcohols to alkyl halides. d-nb.inforesearchgate.net This methodology positions chloroformates as safer alternatives to highly toxic reagents like phosgene for alcohol activation. d-nb.inforesearchgate.net

The catalytic cycle typically involves the activation of the chloroformate by a Lewis base, such as 1-formylpyrrolidine (B1209714) (FPyr) or diethylcyclopropenone (DEC). d-nb.inforesearchgate.net The Lewis base attacks the carbonyl carbon of the chloroformate, leading to the formation of a highly reactive acyl-ammonium or related intermediate and displacement of the chloride ion. This intermediate is a potent electrophile. An alcohol can then be attacked by the chloride ion in an SN2-type reaction. The use of catalysts like FPyr has been shown to be pivotal in shifting the chemoselectivity in favor of haloalkane generation over the formation of carbonate byproducts. d-nb.inforesearchgate.net This method is applicable to a wide range of primary, secondary, and tertiary alcohols and tolerates various functional groups. d-nb.info

| Component | Role in the Catalytic Cycle | Example |

|---|---|---|

| Chloroformate | Activating agent for the alcohol; source of the leaving group and chloride nucleophile. | Phenyl Chloroformate (PCF) |

| Alcohol | Substrate to be converted into an alkyl halide. | Primary, secondary, tertiary alcohols |

| Lewis Base Catalyst | Activates the chloroformate to form a highly reactive intermediate. | 1-Formylpyrrolidine (FPyr) |

| Product | The resulting alkyl halide. | Alkyl chlorides, Alkyl bromides |

Transition Metal Catalysis in Carbon-Carbon Bond Formation

Transition metal catalysis provides powerful tools for constructing carbon-carbon bonds, a fundamental transformation in organic synthesis. nih.govchemistryworld.com While alkyl halides are common electrophiles in these reactions, chloroformates can also participate in certain transition metal-catalyzed processes. uwindsor.ca

A pertinent example involves the use of 2-methoxyethyl chloroformate, a structurally related compound to this compound. It has been employed as a reactant in the nickel-catalyzed cyanoesterification of allenes. sigmaaldrich.com In such reactions, the transition metal catalyst, like nickel, can undergo oxidative addition into the carbon-chlorine bond of the chloroformate or otherwise activate it, enabling the subsequent formation of new carbon-carbon or carbon-heteroatom bonds. These reactions demonstrate the potential of chloroformates to act as electrophilic partners in cross-coupling reactions, expanding their synthetic utility beyond their traditional role as protecting group reagents. nih.gov

Indium-Mediated Catalysis in Carbamate Synthesis

A simple and efficient method for the synthesis of carbamates from amines and chloroformates utilizes a catalytic amount of indium metal. lookchem.comelsevierpure.comresearchgate.net This approach is notable for its high reactivity, selectivity, and the use of a non-toxic metal that is inert to air and water, requiring no pre-activation. lookchem.comnih.gov

In this reaction, indium metal acts as a catalytic promoter. The reaction proceeds smoothly under mild conditions, typically by refluxing an amine and a chloroformate in a solvent like acetonitrile (B52724) with a catalytic quantity (e.g., 0.1 equivalents) of indium powder. lookchem.com This method is applicable to a wide range of sterically diverse primary and secondary amines and various chloroformates, affording the corresponding carbamates in high yields. lookchem.comnih.gov The process is also effective for the selective protection of amino groups. elsevierpure.comresearchgate.net

| Substrate Type | Chloroformate Example | Product | Typical Yield |

|---|---|---|---|

| Primary Amine | Methyl Chloroformate | Methyl Carbamate | High |

| Secondary Amine | Methyl Chloroformate | Methyl Carbamate | High |

| Primary Amine | Vinyl Chloroformate | Vinyl Carbamate | High |

| Primary Amine | Benzyl Chloroformate | Benzyl Carbamate (Cbz) | High |

Data generalized from studies on indium-catalyzed carbamate synthesis. lookchem.com

Based on a comprehensive search for scientific literature and spectroscopic data, it is not possible to generate the requested article on "this compound" (also known as 1-methoxypropan-2-yl carbonochloridate, CAS No. 75032-86-9).

The specified outline requires detailed research findings for advanced spectroscopic and computational investigations, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Infrared (IR) and Raman Spectroscopy

Density Functional Theory (DFT)

Molecular Mechanics (MM) and Ab Initio Calculations

Generating content for the requested sections without this foundational data would require speculation and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, the article cannot be written in adherence to the provided instructions.

Advanced Spectroscopic and Computational Investigations of 1 Methyl 2 Methoxyethyl Chloroformate

Computational Chemistry Studies

Theoretical Reaction Pathway Elucidation and Transition State Analysis

Due to the absence of specific computational studies on the reaction pathways of 1-Methyl-2-methoxyethyl chloroformate, theoretical elucidation must be inferred from computational analyses of analogous, structurally simpler chloroformates such as methyl chloroformate and ethyl chloroformate. These studies provide a foundational understanding of the likely reaction mechanisms, transition states, and decomposition pathways that this compound may undergo.

Computational investigations into the thermal decomposition of simple alkyl chloroformates have identified concerted mechanisms leading to the formation of an alkyl chloride and carbon dioxide. For instance, the pyrolysis of methyl chloroformate is proposed to proceed through a four-membered transition state involving the migration of the chlorine atom to the methyl group, resulting in the concerted cleavage of the C-O bond and elimination of CO2. acs.org Density functional theory (DFT) calculations on similar systems support the feasibility of such concerted pathways.

In the context of solvolysis, computational models for ethyl chloroformate suggest the possibility of dual reaction channels: a bimolecular addition-elimination pathway and a unimolecular ionization pathway. nih.govnih.gov The preferred pathway is highly dependent on the solvent's nucleophilicity and ionizing power.

Addition-Elimination Pathway: In less ionizing and more nucleophilic solvents, the reaction is theorized to proceed via a tetrahedral intermediate formed by the nucleophilic attack of a solvent molecule on the carbonyl carbon. Transition state analyses for this pathway in analogous compounds indicate a structure where the nucleophile is partially bonded to the carbonyl carbon and the chlorine atom is still attached.

Ionization Pathway: In highly ionizing and less nucleophilic solvents, a unimolecular pathway becomes more favorable. This mechanism involves the initial cleavage of the C-Cl bond to form an acylium ion intermediate, which is then captured by the solvent. The transition state for this process would resemble the forming acylium ion and the departing chloride ion.

For this compound, the presence of the ether oxygen in the alkyl chain could potentially influence the stability of carbocationic intermediates, possibly favoring the ionization pathway in certain solvents through anchimeric assistance, though this would require specific computational studies to confirm.

Table 1: Calculated Activation Energies for Decomposition of Analogous Chloroformates

| Compound | Reaction Pathway | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Methyl Chloroformate | Concerted (CH₃Cl + CO₂) | ~40-50 (estimated) | DFT |

Note: The data in this table is derived from computational studies on analogous compounds and serves as an estimation for the potential reactivity of this compound. Specific experimental or computational data for this compound is not available in the reviewed literature.

Solvent Effects on Reactivity and Structure via Computational Models

The reactivity and conformational structure of this compound are expected to be significantly influenced by the solvent environment. While direct computational models for this specific compound are not available, insights can be drawn from studies on other chloroformate esters and general principles of computational solvation modeling. mdpi.com

Computational approaches to modeling solvent effects are generally categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable information on how the polarity of the solvent affects the stability of reactants, transition states, and products. For a molecule like this compound, an increase in solvent polarity would be expected to stabilize polar transition states, such as those involved in ionization pathways, thereby accelerating the reaction rate.

Explicit Solvent Models: These models involve the inclusion of a specific number of solvent molecules around the solute. This approach allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models could be used to investigate how protic solvents might interact with the ether and carbonyl oxygens, potentially influencing the conformational preferences of the molecule and the mechanism of solvolysis.

Studies on the solvolysis of various alkyl chloroformates have consistently demonstrated the critical role of the solvent in dictating the reaction mechanism. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the solvent's ionizing power (Y) and nucleophilicity (N). For analogous primary alkyl chloroformates, the dominant mechanism is often a bimolecular carbonyl-addition in most solvents. However, in highly ionizing, non-nucleophilic solvents like fluoroalcohols, a shift towards a unimolecular ionization mechanism is often observed. nih.govnih.gov

Table 2: Expected Influence of Solvent Properties on the Reactivity of this compound (Inferred from Analogous Systems)

| Solvent Property | Expected Effect on Addition-Elimination Pathway | Expected Effect on Ionization Pathway |

|---|---|---|

| Increasing Polarity | Moderate rate increase | Significant rate increase |

| Increasing Nucleophilicity | Significant rate increase | No direct effect on rate-determining step |

| Hydrogen Bonding Ability | Can stabilize the transition state through H-bonding | Can stabilize the leaving group (Cl⁻) |

Disclaimer: The information presented in this section is based on theoretical predictions and data from computational studies of analogous compounds. No specific computational studies have been performed on this compound itself.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary challenge in the synthesis of complex chloroformates is achieving high selectivity to minimize the formation of byproducts. Future research will likely concentrate on the development of sophisticated catalytic systems. These could include organocatalysts, transition-metal catalysts, or even biocatalysts designed to precisely control the reaction between the corresponding alcohol and phosgene (B1210022) or a phosgene equivalent. The goal is to improve yield and purity while potentially reducing the environmental impact of the synthesis.

Exploration of Bio-Inspired Synthetic Methodologies

The principles of green chemistry are increasingly influencing synthetic strategies. Bio-inspired approaches, such as the use of enzymes or whole-cell systems, could offer a more sustainable route to 1-Methyl-2-methoxyethyl chloroformate. Researchers may investigate the potential of lipases or other ester-forming enzymes to catalyze its formation under mild conditions, thereby avoiding the use of hazardous reagents like phosgene.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous materials. The integration of the synthesis of this compound into continuous flow systems could enable safer handling of reagents and allow for precise control over reaction parameters, leading to higher consistency and yield. Automated synthesis platforms could further accelerate the optimization of reaction conditions and the exploration of its reactivity with various substrates.

Application in Complex Molecule Synthesis and Total Synthesis Strategies

Chloroformates are valuable reagents for the introduction of protecting groups and for the formation of carbonates and carbamates in the synthesis of complex molecules, including pharmaceuticals and natural products. Future work will likely explore the utility of the 1-methyl-2-methoxyethyl group as a novel protecting group for alcohols and amines. Its specific steric and electronic properties may offer advantages in terms of stability and selective cleavage compared to existing protecting groups.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry and molecular modeling are powerful tools for predicting the reactivity and properties of molecules. In-depth theoretical studies on this compound could provide valuable insights into its conformational preferences, reaction mechanisms, and spectroscopic signatures. This predictive understanding can guide experimental work, saving time and resources in the development of new synthetic methods and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.